molecular formula C9H8BrN3O B2682979 (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene CAS No. 1841382-71-5

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

Cat. No.: B2682979
CAS No.: 1841382-71-5
M. Wt: 254.087
InChI Key: LWEIFJJDVQZGCN-MRVPVSSYSA-N
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Description

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a complex organic compound characterized by the presence of an azido group and a bromine atom attached to a chromene ring. Chromenes are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a chromene derivative, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the azido substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The bromine atom can also facilitate binding to specific sites on proteins or other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Azido-3,4-dihydro-2H-chromene: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-3,4-dihydro-2H-chromene: Lacks the azido group, which limits its potential for click chemistry applications.

    4-Azido-6-bromo-2H-chromene: Similar structure but different stereochemistry, which can influence its interaction with biological targets.

Uniqueness

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is unique due to the presence of both the azido and bromine groups, which provide a versatile platform for further functionalization and potential applications in various fields. Its specific stereochemistry also plays a crucial role in its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(4R)-4-azido-6-bromo-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEIFJJDVQZGCN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N=[N+]=[N-])C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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